molecular formula C18H21F3N4O B6449210 4,4,4-trifluoro-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one CAS No. 2549043-73-2

4,4,4-trifluoro-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one

Cat. No.: B6449210
CAS No.: 2549043-73-2
M. Wt: 366.4 g/mol
InChI Key: BFYJZFIMDOSXCW-UHFFFAOYSA-N
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Description

The compound 4,4,4-trifluoro-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one features a unique polycyclic architecture with three key components:

Trifluorobutyl Ketone Moiety: The 4,4,4-trifluorobutan-1-one group contributes to enhanced lipophilicity and metabolic stability, common in bioactive molecules.

1-Methyl-1H-1,3-Benzodiazol-2-yl Substituent: A planar aromatic heterocycle that may facilitate π-π stacking interactions in biological systems.

This structural complexity distinguishes it from simpler pyrrolidinone or piperidine derivatives, positioning it as a candidate for therapeutic or material science applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c1-23-15-5-3-2-4-14(15)22-17(23)25-10-12-8-24(9-13(12)11-25)16(26)6-7-18(19,20)21/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYJZFIMDOSXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyrrol-2-one Cores

Several compounds share the pyrrol-2-one scaffold but differ in substituents and functional groups (Table 1):

Compound (Reference) Substituents Key Features MP (°C) Yield (%) Molecular Formula
Compound 20 4-tert-Butyl-phenyl, 4-methyl-benzoyl Electron-donating tert-butyl group enhances solubility. 263–265 62 C₂₅H₂₉NO₄
Compound 21 4-Dimethylamino-phenyl, 4-methyl-benzoyl Dimethylamino group introduces polarity and H-bonding potential. C₂₄H₂₇N₂O₄
Compound 26 2,4-Bis(trifluoromethyl)-phenyl Electron-withdrawing CF₃ groups increase lipophilicity and stability. 204–206 21 C₂₃H₂₀F₆NO₄
Target Compound 1-Methyl-1H-1,3-benzodiazol-2-yl, octahydropyrrolo[3,4-c]pyrrole Benzodiazole enhances aromatic interactions; bicyclic amine improves rigidity. C₁₉H₂₀F₃N₄O (estimated)

Key Observations :

  • Substituent Effects : The target compound’s benzodiazole group likely improves binding affinity compared to phenyl derivatives (e.g., Compounds 20–21) due to enhanced π-stacking and hydrogen-bonding capabilities .
  • Trifluoromethyl Groups : Both the target and Compound 26 incorporate CF₃ groups, which may confer similar metabolic stability and membrane permeability .
  • Synthetic Complexity : Compound 26’s low yield (21%) suggests steric challenges with bis-CF₃ substitution, whereas the target’s bicyclic amine may require specialized synthetic routes .

Comparison with Piperidine and Chromenone Derivatives

  • Piperidine-Based Analog (): The compound 4,4,4-trifluoro-1-{4-[3-(1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}butan-1-one features a piperidine ring linked to oxadiazole-thiazole groups.
  • Chromenone-Pyrazolopyrimidine Hybrid (): The chromen-4-one derivative with a pyrazolo[3,4-c]pyrimidinyl group demonstrates a fused aromatic system. While the target lacks this extended conjugation, its benzodiazole substituent may mimic similar electronic properties for kinase or receptor binding .

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